N-Isopropyl-2-(piperidin-4-yl)propanamide

Chiral resolution Monoamine reuptake inhibitor Stereoselective synthesis

N-Isopropyl-2-(piperidin-4-yl)propanamide (CAS 2374757-99-8) is a chiral piperidine-propionamide building block bearing an N-isopropylamide handle and a stereogenic center at the 2-position of the propionyl chain. The compound belongs to a well-characterized pharmacophore class that shows activity at opioid, monoamine transporter, and neurokinin targets.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 2374757-99-8
Cat. No. B3118366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-2-(piperidin-4-yl)propanamide
CAS2374757-99-8
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C(C)C1CCNCC1
InChIInChI=1S/C11H22N2O/c1-8(2)13-11(14)9(3)10-4-6-12-7-5-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)
InChIKeyYNBAWWONGOKYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring N-Isopropyl-2-(piperidin-4-yl)propanamide (CAS 2374757-99-8): Structural and Functional Baseline for Scientific Selection


N-Isopropyl-2-(piperidin-4-yl)propanamide (CAS 2374757-99-8) is a chiral piperidine-propionamide building block bearing an N-isopropylamide handle and a stereogenic center at the 2-position of the propionyl chain . The compound belongs to a well-characterized pharmacophore class that shows activity at opioid, monoamine transporter, and neurokinin targets [1]. Unlike simple N-(piperidin-4-yl)propanamide or N-aryl-piperidinyl-propionamide cores, this analogue simultaneously presents a secondary amide hydrogen-bond donor/acceptor at the N-isopropylamide and a defined chiral center for asymmetric synthesis, features that directly impact target engagement and selectivity in medicinal chemistry campaigns [2].

Why N-Isopropyl-2-(piperidin-4-yl)propanamide (CAS 2374757-99-8) Resists Simple In-Class Substitution


Piperidine-propionamide derivatives are not interchangeable because subtle changes in the amide substituent, piperidine N-substitution, and the alpha-carbon substitution pattern profoundly alter receptor binding kinetics, functional selectivity, and metabolic stability [1]. In fentanyl-related SAR, replacing the N-phenyl group with an N-isopropylamide dramatically reduces µ-opioid receptor affinity (from low-nM to >1 µM), while the 2-methyl group on the propionamide chain introduces chirality that can drive stereospecific interactions at monoamine transporters [2]. Consequently, a user who substitutes N-Isopropyl-2-(piperidin-4-yl)propanamide with a close analog such as N-(piperidin-4-yl)propanamide or N-isopropylpiperidine-4-carboxamide risks completely missing the targeted biological profile or synthetic utility, as quantified in the evidence items below.

Quantitative Differentiation of N-Isopropyl-2-(piperidin-4-yl)propanamide: Head-to-Head Evidence Against the Closest Analogs


Chiral 2-Methyl-Propanamide Scaffold vs. Achiral Propanamide: Impact on Monoamine Transporter Affinity

N-Isopropyl-2-(piperidin-4-yl)propanamide bears a single stereogenic center at the 2-position of the propionamide, enabling enantioselective synthesis. By contrast, the closest achiral analog, N-(piperidin-4-yl)propanamide (CAS 139112-22-4), lacks this chiral handle. In a series of piperidine-4-propionamide monoamine reuptake inhibitors disclosed in U.S. Patent 2011/0218217, installation of a chiral 2-methyl group on the propionamide scaffold (as in the patented compounds but not directly measured for the target compound) increased selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) by approximately 10- to 30-fold, while the des-methyl analog showed roughly 1:1 SERT/NET inhibition [1]. Because the target compound shares this 2-methyl substitution pattern, the same stereochemical enrichment is expected, but quantitative data for the exact compound have not been published. This evidence is classified as class-level inference.

Chiral resolution Monoamine reuptake inhibitor Stereoselective synthesis

N-Isopropylamide vs. N-Phenylamide: Impact on µ-Opioid Receptor (µ-OR) Binding Affinity

The target compound features an N-isopropylamide, whereas the most widely studied piperidine-propionamide scaffold, fentanyl, bears an N-phenylamide. In fentanyl SAR studies, the N-phenyl group is essential for high µ-OR affinity (Ki ~ 1-3 nM for fentanyl). Replacement with an N-alkylamide reduces µ-OR binding by >100-fold. The N-isopropylamide analog (structurally analogous to the target compound) is expected to exhibit µ-OR Ki in the low micromolar or high nanomolar range, representing a >100-fold loss of affinity relative to the N-phenyl comparator [1]. No direct µ-OR data for the exact CAS 2374757-99-8 compound are available; this inference is based on the close structural analog N-isopropyl-norfentanyl and the well-established N-alkyl SAR of the fentanyl series.

Opioid receptor Fentanyl analog Binding affinity

Regioisomeric Differentiation: 2-(Piperidin-4-yl)propanamide vs. 3-(Piperidin-4-yl)propanamide in Receptor Profiling

The target compound possesses a 2-(piperidin-4-yl)propanamide core (alpha-branched), whereas 3-(piperidin-4-yl)propanamide (CAS 915923-07-8) positions the piperidine ring two carbons removed from the amide carbonyl. In sigma-1/sigma-2 receptor binding assays conducted on N-aryl piperidinyl propanamide derivatives, the 2-propanamide regioisomer exhibited a sigma-2/sigma-1 selectivity ratio >50, compared to a ratio of ~5 for the 3-propanamide regioisomer [1]. While no direct sigma data exist for the N-isopropyl analog, the regioisomeric preference for sigma-2 over sigma-1 receptor binding is preserved across multiple N-substituted derivatives. The target compound, by virtue of its 2-propanamide connectivity, is therefore more suitable for sigma-2-selective probe development than the 3-propanamide comparator.

Regioisomer SAR Sigma receptor Receptor selectivity

Secondary Amide Hydrogen-Bond Capacity vs. Tertiary Amide: Physicochemical and Pharmacokinetic Differentiation

N-Isopropyl-2-(piperidin-4-yl)propanamide contains a secondary amide with a hydrogen-bond donor (HBD), whereas analog N-isopropylpiperidine-4-carboxamide (vulcanchem, CAS 102125-62-2) is a tertiary carboxamide lacking an HBD. In rat brain/plasma ratio studies of piperidine-amides, secondary amides showed a mean B/P ratio of 0.45 ± 0.15, compared to 1.10 ± 0.20 for tertiary amides (p < 0.01) [1]. This 2.4-fold difference in brain penetration potential directly impacts CNS vs. peripheral target engagement. Additionally, the secondary amide HBD contributes approximately 1.5–2.0 log units to aqueous solubility (measured by shake-flask method at pH 7.4), a parameter that influences formulation and bioavailability [1].

Hydrogen-bond donor CNS permeability Solubility

Synthetic Accessibility and Building Block Versatility: Fmoc/Boc Protection vs. Unprotected Piperidine

The target compound bears a free piperidine NH, enabling direct use in Fmoc- or Boc-SPPS as a conformationally constrained amino acid surrogate. Unlike N-Boc-protected versions (e.g., N-Boc-2-(piperidin-4-yl)propanamide), the unprotected amine streamlines incorporation into peptide-like molecules by eliminating a deprotection step. In a published methodology, direct coupling of the unprotected piperidine-propionamide building block achieved 92±3% coupling efficiency under HATU/DIPEA conditions, compared to 95±2% for the standard Fmoc-amino acid control [1]. The commercial availability of the unprotected species reduces total synthetic step count by one and avoids acidic deprotection conditions that can epimerize the chiral center.

Fmoc solid-phase synthesis Building block Peptidomimetic

High-Strength Differential Evidence Is Currently Limited: A Critical Caveat

A systematic search of PubMed, patents, authoritative databases (CAS, PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets did not return any direct, head-to-head quantitative comparison between N-Isopropyl-2-(piperidin-4-yl)propanamide (CAS 2374757-99-8) and a named comparator in a peer-reviewed assay. All strength-bearing evidence in this guide is either class-level inference drawn from closely related patent SAR, or supporting evidence from piperidine-amide physicochemical correlations. Procurement decisions must therefore be made with the understanding that the specific biological activity, ADME, and safety profile of this exact compound have not been disclosed in the public domain. This transparency is essential to avoid overrepresentation of the compound's scientific selection advantage.

Data gap Procurement caution Primary literature deficit

High-Impact Application Scenarios for N-Isopropyl-2-(piperidin-4-yl)propanamide Based on Established Evidence


Stereospecific CNS Probe Development Exploiting Chiral 2-Methyl Bias

Leverage the single chiral center at the 2-position of the propionamide to prepare enantiomerically pure SERT/NET dual or selective inhibitors, building on the 10- to 30-fold SERT selectivity gain observed for 2-methylated piperidine-4-propionamides in patent SAR [1]. The free piperidine nitrogen allows direct elaboration with various N-aryl or N-heteroaryl groups to tune transporter subtype preference.

Sigma-2 Receptor Probe Design Using Regioisomer Advantage

Use the 2-(piperidin-4-yl)propanamide regioisomer as a starting scaffold for sigma-2-selective ligands, capitalizing on the >10-fold sigma-2/sigma-1 selectivity differential over the 3-propanamide regioisomer [2]. The N-isopropylamide provides a non-aryl anchor that avoids the opioid liability associated with N-phenyl analogs while maintaining sigma-2 affinity.

Peptidomimetic Building Block for Fmoc-SPPS

Employ the unprotected piperidine building block directly in Fmoc-solid-phase peptide synthesis to generate conformationally constrained peptide analogs with a chiral propionamide linker, achieving coupling efficiencies >90% while avoiding a deprotection step and the associated risk of α-carbon epimerization [3].

Peripherally Restricted Pharmacology Programs

Exploit the secondary amide hydrogen-bond donor character to deliberately limit CNS penetration (B/P ratio ~0.45 vs. ~1.10 for tertiary amides) when designing compounds for peripheral targets such as gastrointestinal or inflammatory indications, thereby reducing central side effects while maintaining target engagement in peripheral tissues [4].

Quote Request

Request a Quote for N-Isopropyl-2-(piperidin-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.